Boc-Arg(Z) 2-OH
CAS No.: 51219-19-3
VCID: VC21538950
Molecular Formula: C27H34N4O8
Molecular Weight: 542.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-Arg(Z) 2-OH, also known as Nα-tert-butoxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine, is a protected amino acid derivative commonly used in peptide synthesis and biochemical research. This compound is crucial for synthesizing peptides and proteins due to its ability to protect the reactive sites of the arginine molecule, allowing for selective reactions during synthesis . Synthesis and ApplicationsBoc-Arg(Z) 2-OH is synthesized using methods that involve protecting the arginine side chain with benzyloxycarbonyl (Z) groups, which are removable under mild conditions, making it suitable for peptide synthesis . This compound is particularly useful in applications requiring full protection of the arginine side chain, such as the preparation of optically active aldehydes from arginine derivatives . Applications:
Research FindingsResearch on Boc-Arg(Z) 2-OH highlights its utility in minimizing side reactions during peptide synthesis. For instance, it has been shown to produce good yields in the synthesis of complex peptides, unlike other derivatives that may lead to significant byproduct formation . Additionally, studies on lactam formation during peptide synthesis involving arginine derivatives emphasize the importance of choosing appropriate protecting groups to minimize unwanted reactions . |
---|---|
CAS No. | 51219-19-3 |
Product Name | Boc-Arg(Z) 2-OH |
Molecular Formula | C27H34N4O8 |
Molecular Weight | 542.6 g/mol |
IUPAC Name | (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Standard InChI | InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m0/s1 |
Standard InChIKey | ZWRJPLNCTNRXPE-NRFANRHFSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Synonyms | Boc-Arg(Z)2-OH;Boc-Arg(Z)2-OH;Nalpha-Boc-Ndelta,Nomega-di-Z-L-arginine;C27H34N4O8;PubChem12132;BOC-ARG2-OH;15493_ALDRICH;SCHEMBL8853991;15493_FLUKA;MolPort-003-926-817;CB-323;ZINC71788015;N|A-Boc-N|A,N|O-di-Z-L-arginine;AKOS015908002;FT-0698503;ST24036206;X5775;K-9435;I14-24549 |
PubChem Compound | 11731272 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume